6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H11F4N3O2 and its molecular weight is 389.31. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step reactions. A commonly used approach starts with the preparation of the quinolin-4(1H)-one scaffold, followed by functionalization with the oxadiazole and trifluoromethylphenyl groups. Each step requires precise control over reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods: For large-scale production, continuous flow processes and microwave-assisted synthesis may be employed to enhance reaction efficiency and reduce production time. Industrial methods often focus on optimizing reaction conditions to minimize waste and maximize product yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including electrophilic substitution, nucleophilic addition, and oxidative coupling.
Common Reagents and Conditions: Reagents such as halogenating agents, strong acids, and bases are commonly used in reactions involving this compound. Catalysts like palladium or copper can facilitate certain reactions, and solvents like dichloromethane or dimethyl sulfoxide are frequently employed.
Major Products: Depending on the reaction conditions and reagents, the compound can form a range of products, including substituted quinolines, oxadiazoles, and other fluorinated aromatic compounds.
Scientific Research Applications
Chemistry: In chemical research, 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one serves as a versatile intermediate for synthesizing other complex molecules. Its fluorinated components are valuable in designing compounds with enhanced chemical stability and bioavailability.
Biology: This compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is often used in studies aiming to develop new pharmaceuticals.
Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research focuses on its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: In industrial applications, this compound may be used in the synthesis of advanced materials, including polymers and liquid crystals, due to its stability and electronic properties.
Mechanism of Action
Mechanism: The mechanism of action of 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is context-dependent. In biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to specific molecular targets.
Molecular Targets and Pathways: Potential targets include enzymes involved in DNA replication, protein synthesis, or cell signaling pathways. By interacting with these targets, the compound can modulate biological functions and exert therapeutic effects.
Comparison with Similar Compounds
Comparison: Compared to other quinoline and oxadiazole derivatives, 6-fluoro-1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one stands out due to its trifluoromethyl group, which enhances its chemical stability and lipophilicity. This makes it particularly suitable for applications requiring high stability and bioavailability.
Similar Compounds: Similar compounds include 6-fluoro-1-methylquinolin-4(1H)-one and various 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazoles. These compounds share structural similarities but differ in their functional groups and overall properties, leading to varied applications and reactivities.
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Properties
IUPAC Name |
6-fluoro-1-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3O2/c1-26-9-14(16(27)13-8-12(20)5-6-15(13)26)18-24-17(25-28-18)10-3-2-4-11(7-10)19(21,22)23/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYGCTMGFSFOFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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